molecular formula C26H24ClP B1586043 (3-Methylbenzyl)Triphenylphosphonium Chloride CAS No. 63368-37-6

(3-Methylbenzyl)Triphenylphosphonium Chloride

Cat. No.: B1586043
CAS No.: 63368-37-6
M. Wt: 402.9 g/mol
InChI Key: BNGXYYYYKUGPPF-UHFFFAOYSA-M
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Description

(3-Methylbenzyl)Triphenylphosphonium Chloride: is an organophosphorus compound with the molecular formula C26H24ClP . It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. This compound is known for its role in the Wittig reaction, where it acts as a ylide precursor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbenzyl)Triphenylphosphonium Chloride typically involves the reaction of triphenylphosphine with (3-methylbenzyl) chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually require heating to facilitate the formation of the phosphonium salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: (3-Methylbenzyl)Triphenylphosphonium Chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of ylides for the Wittig reaction.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Strong bases like butyllithium are used to generate the ylide intermediate.

Major Products Formed:

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Alkenes, when used in the Wittig reaction with aldehydes or ketones.

Scientific Research Applications

Chemistry: (3-Methylbenzyl)Triphenylphosphonium Chloride is widely used in organic synthesis, particularly in the Wittig reaction to form alkenes. It is also used as a phase-transfer catalyst in various chemical reactions.

Biology and Medicine: In biological research, this compound is used to study mitochondrial function due to its ability to target mitochondria. It is also explored for its potential in drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (3-Methylbenzyl)Triphenylphosphonium Chloride involves its role as a ylide precursor in the Wittig reaction The compound forms a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes

Comparison with Similar Compounds

  • Benzyltriphenylphosphonium Chloride
  • (4-Methoxybenzyl)Triphenylphosphonium Chloride
  • (4-Methylbenzyl)Triphenylphosphonium Chloride

Comparison: (3-Methylbenzyl)Triphenylphosphonium Chloride is unique due to the presence of a methyl group at the meta position of the benzyl ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Compared to its analogs, such as Benzyltriphenylphosphonium Chloride and (4-Methoxybenzyl)Triphenylphosphonium Chloride, the meta-methyl group can lead to different steric and electronic effects, impacting its behavior in various chemical processes.

Properties

IUPAC Name

(3-methylphenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P.ClH/c1-22-12-11-13-23(20-22)21-27(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGXYYYYKUGPPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369264
Record name [(3-Methylphenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63368-37-6
Record name Phosphonium, [(3-methylphenyl)methyl]triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63368-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3-Methylphenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-METHYLBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Methylbenzyl)Triphenylphosphonium Chloride
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(3-Methylbenzyl)Triphenylphosphonium Chloride

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